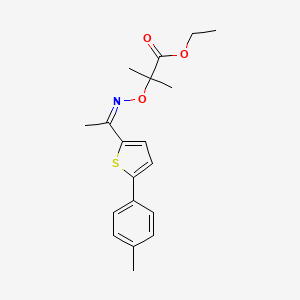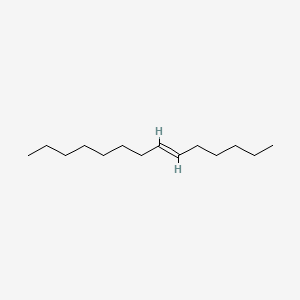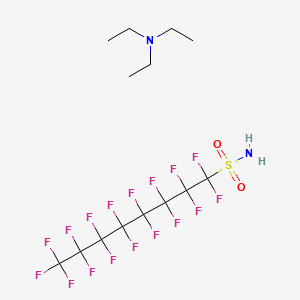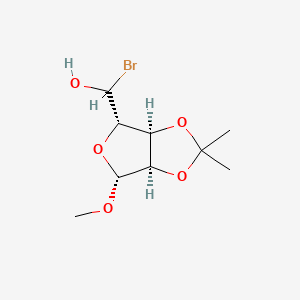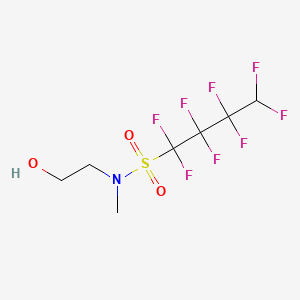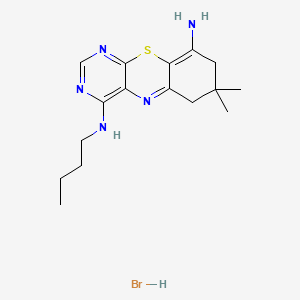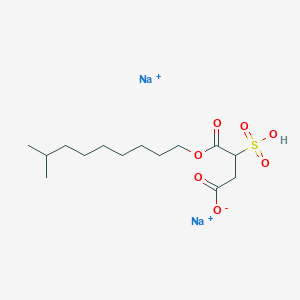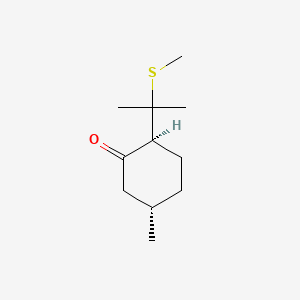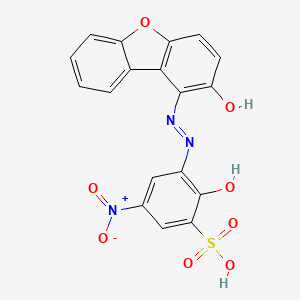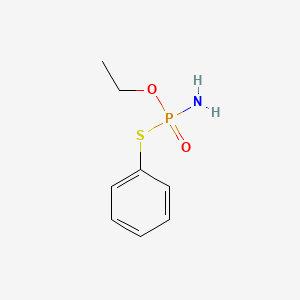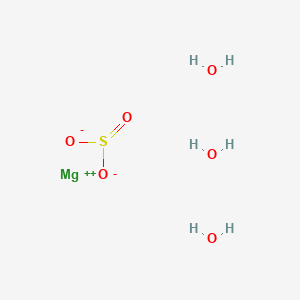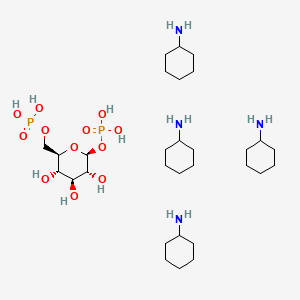
N,N'-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine is an organic compound known for its unique structure and properties. This compound is characterized by the presence of two imine groups (C=N) attached to a cyclohexane ring, which is further substituted with 1,3-dimethylbutylidene groups. The molecular formula of this compound is C18H36N2, and it is often used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine typically involves the condensation reaction between 2-methylcyclohexane-1,3-diamine and 1,3-dimethylbutylidene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine groups. Common solvents used in this reaction include toluene or dichloromethane, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The final product is typically purified using distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(1,3-dimethylbutylidene)ethylenediamine: Similar structure but with an ethylene backbone instead of a cyclohexane ring.
N,N’-Bis(1,3-dimethylbutylidene)hexane-1,6-diamine: Similar structure but with a hexane backbone.
Uniqueness
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93859-08-6 |
|---|---|
Molekularformel |
C19H36N2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
4-methyl-N-[2-methyl-3-(4-methylpentan-2-ylideneamino)cyclohexyl]pentan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13(2)11-15(5)20-18-9-8-10-19(17(18)7)21-16(6)12-14(3)4/h13-14,17-19H,8-12H2,1-7H3 |
InChI-Schlüssel |
DCXGXYQSQMUIQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCCC1N=C(C)CC(C)C)N=C(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


